molecular formula C19H15N3 B15163031 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 151449-97-7

2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15163031
CAS No.: 151449-97-7
M. Wt: 285.3 g/mol
InChI Key: VANWETOHOWPBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antiviral agents .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler components.

    Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Alkylation: Utilizes alkyl halides in the presence of a base to introduce alkyl groups.

    Formylation: Achieved using formylating agents such as formic acid or formamide.

    Nitrosation: Involves nitrosating agents like sodium nitrite under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while alkylation can produce various alkyl-substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development. Its unique properties, such as high potency and selectivity towards certain molecular targets, distinguish it from other similar compounds .

Properties

CAS No.

151449-97-7

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H15N3/c1-14-12-19-20-17(15-8-4-2-5-9-15)13-18(22(19)21-14)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

VANWETOHOWPBER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.